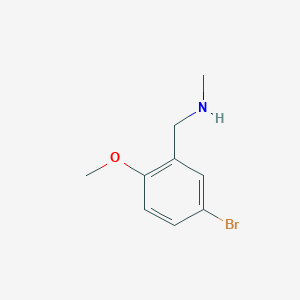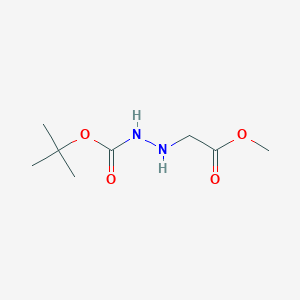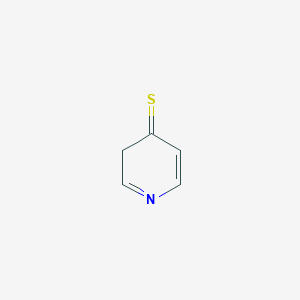
4-Pyridinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinethione is a heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms. It is a versatile building block in organic synthesis and has found applications in various fields, including medicinal chemistry, material science, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Pyridinethione is not fully understood, but studies suggest that it may involve the inhibition of various enzymes and pathways. For example, it has been shown to inhibit the activity of fungal chitin synthase and bacterial DNA gyrase, leading to the disruption of cell wall synthesis and DNA replication, respectively. It has also been reported to modulate the activity of various signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-Pyridinethione has been shown to have various biochemical and physiological effects, depending on the specific compound and dose used. For example, it has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and protect neurons from oxidative stress. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Pyridinethione in lab experiments include its versatility as a building block in organic synthesis and its various biological activities. It is also relatively easy to synthesize and modify. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action and biological effects.
Future Directions
There are numerous future directions for research on 4-Pyridinethione. One area of interest is the development of new synthetic methodologies and the modification of existing compounds to enhance their biological activities and reduce their toxicity. Another area of interest is the elucidation of the mechanism of action of 4-Pyridinethione and its specific targets in various biological pathways. Additionally, the potential use of 4-Pyridinethione in the treatment of various diseases, such as cancer, fungal infections, and neurodegenerative disorders, warrants further investigation.
Synthesis Methods
There are several methods for synthesizing 4-Pyridinethione, including the reaction of pyridine with sulfur and a reducing agent, such as sodium borohydride, or with a sulfur-containing reagent, such as Lawesson's reagent. Another method involves the reaction of pyridine with carbon disulfide and an alkali metal hydroxide. The resulting product can be further modified by various functional group transformations.
Scientific Research Applications
4-Pyridinethione has been extensively studied for its various biological activities. It has been reported to exhibit antifungal, antibacterial, antiviral, and anticancer properties. It also shows potential as an antioxidant, anti-inflammatory, and neuroprotective agent. In addition, 4-Pyridinethione has been employed in the synthesis of various bioactive compounds, such as kinase inhibitors, GABA receptor modulators, and anti-tuberculosis agents.
properties
CAS RN |
128971-67-5 |
|---|---|
Product Name |
4-Pyridinethione |
Molecular Formula |
C5H5NS |
Molecular Weight |
111.17 g/mol |
IUPAC Name |
3H-pyridine-4-thione |
InChI |
InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1,3-4H,2H2 |
InChI Key |
OWEKKVZCXWKHAO-UHFFFAOYSA-N |
SMILES |
C1C=NC=CC1=S |
Canonical SMILES |
C1C=NC=CC1=S |
synonyms |
4(3H)-Pyridinethione(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)
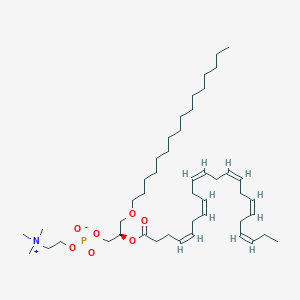
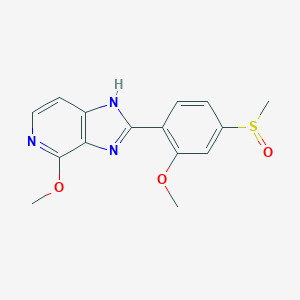

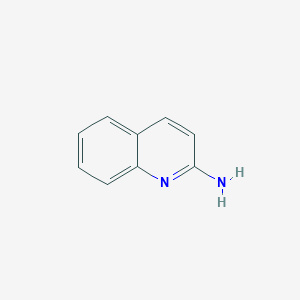
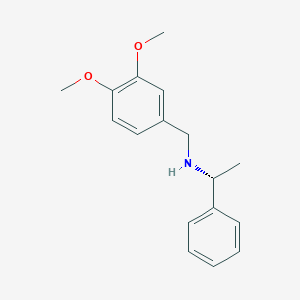
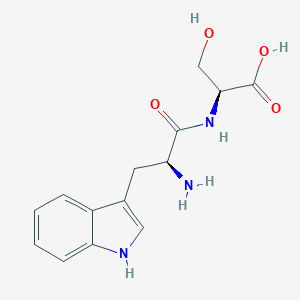



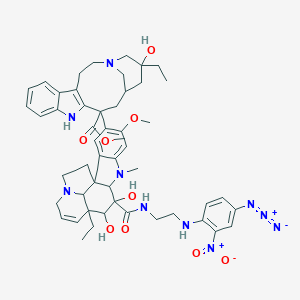
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)
